Dienogest Impurity D
Overview
Description
Dienogest Impurity D, chemically known as (8S,13S,14S,17R)-17-Hydroxy-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl]acetonitrile, is a byproduct formed during the synthesis of Dienogest. Dienogest is a synthetic progestogen used primarily in contraceptives and for the treatment of endometriosis. Impurities like this compound are crucial for understanding the purity and efficacy of the pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dienogest Impurity D involves multiple steps starting from the precursor compounds. One common route includes the conversion of ketal intermediates to the desired impurity through a series of reactions involving cyanomethylation and hydrolysis. Specific conditions such as the use of perchloric acid in acetonitrile as a solvent have been found effective in achieving high purity levels .
Industrial Production Methods: Industrial production of Dienogest and its impurities typically involves large-scale organic synthesis techniques. The process includes stringent purification steps such as crystallization from dimethylformamide-water mixtures to ensure the impurity levels are within acceptable limits .
Chemical Reactions Analysis
Types of Reactions: Dienogest Impurity D can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Dienogest Impurity D has several applications in scientific research:
Chemistry: Used as a reference standard for analytical methods to ensure the purity of Dienogest.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Dienogest.
Mechanism of Action
The mechanism of action of Dienogest Impurity D is not as well-studied as that of Dienogest itself. it is believed to interact with similar molecular targets, including the progesterone receptor. This interaction can influence various cellular pathways involved in reproductive health and hormonal regulation .
Comparison with Similar Compounds
Dienogest Impurity A: (17β)-11,17-Dihydroxy-3-oxoestra-4,9-dien-17-yl]acetonitrile
Dienogest Impurity B: Estra-4,9-diene-3,17-dione
Dienogest Impurity C: (17β)-17-Hydroxy-3-oxoestra-5(10),9(11)-dien-17-yl]acetonitrile
Uniqueness: Dienogest Impurity D is unique due to its specific structural configuration, which includes a spiro[cyclopenta[a]phenanthrene] framework. This structure imparts distinct chemical and physical properties compared to other impurities, making it a critical marker for the synthesis and quality control of Dienogest .
Biological Activity
Dienogest Impurity D is a byproduct of the synthesis of dienogest, a synthetic progestin primarily used in the treatment of endometriosis and other gynecological conditions. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical formulations. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Profile
Dienogest itself is known for its distinct pharmacological properties. It acts as an agonist at the progesterone receptor (PR) with a weak affinity comparable to that of natural progesterone but exhibits potent progestagenic effects. This leads to endometrial atrophy and antiproliferative actions on endometrial tissue, making it effective in managing conditions like endometriosis .
- Progesterone Receptor Agonism : Dienogest binds to PR, leading to changes in gene expression that promote endometrial atrophy.
- Androgen Receptor Antagonism : It also exhibits antagonistic effects on androgen receptors, which can alleviate symptoms associated with hyperandrogenism such as acne and hirsutism .
- Immunomodulatory Effects : The compound enhances natural killer cell activity, contributing to its therapeutic effects in endometriosis .
Stability and Degradation
Research indicates that dienogest is stable under various conditions, which may also apply to its impurities. A study assessing the stability of dienogest under stress conditions found that degradation products did not significantly alter its pharmacological profile . This suggests that impurities like this compound may not drastically influence the overall activity if they remain within acceptable limits.
Efficacy in Endometriosis Treatment
A notable case study involved a patient with deep endometriosis who was treated with dienogest. After 16 months of therapy, significant reductions in lesion size were observed without major adverse reactions . Although this study primarily focused on dienogest, it raises questions about the possible contributions of impurities like this compound to treatment outcomes.
Long-Term Safety Studies
Long-term studies evaluating dienogest's efficacy and safety have shown improvements in pain management and reduction in endometrioma size over extended periods (up to 108 months) without serious adverse events . These findings suggest that impurities may not significantly compromise the therapeutic profile when monitored properly.
Comparative Data Table
Parameter | Dienogest | This compound (Hypothetical) |
---|---|---|
Molecular Formula | C20H25NO2 | C20H25NO2 (with modifications) |
Mechanism of Action | PR Agonist, AR Antagonist | Unknown; potential similar actions |
Bioavailability | ~91% | Unknown |
Half-life | 9-10 hours | Unknown |
Therapeutic Use | Endometriosis, contraception | Unknown; potential for similar uses |
Adverse Effects | Headaches, weight gain | Unknown; requires further study |
Properties
IUPAC Name |
2-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-20-7-4-17-16-5-9-22(25-12-13-26-22)14-15(16)2-3-18(17)19(20)6-8-21(20,24)10-11-23/h4,18-19,24H,2-3,5-10,12-14H2,1H3/t18-,19+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVVXUDCCJGKOM-IVAOSVALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC5(C4)OCCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC5(C4)OCCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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